(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one (hereafter referred to as Compound A) is a 1,3-thiazolidin-4-one derivative characterized by a Z-configuration at the 5-position arylidene moiety. Its structure includes:
- A pyrazole core substituted with a 4-ethoxy-3-methylphenyl group and a phenyl ring.
- A thiazolidin-4-one ring functionalized with a 2-thioxo group and an isobutyl chain at the 3-position.
This architecture confers unique electronic and steric properties, making it a candidate for biological activity studies, particularly in kinase inhibition and antimicrobial applications .
Properties
Molecular Formula |
C26H27N3O2S2 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S2/c1-5-31-22-12-11-19(13-18(22)4)24-20(16-29(27-24)21-9-7-6-8-10-21)14-23-25(30)28(15-17(2)3)26(32)33-23/h6-14,16-17H,5,15H2,1-4H3/b23-14- |
InChI Key |
OUKZRHVDYCINKB-UCQKPKSFSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
A substituted acetophenone derivative, 4-ethoxy-3-methylacetophenone, undergoes condensation with phenylhydrazine in ethanol under reflux (80–90°C, 6–8 hours) to yield 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration.
Introduction of the Formyl Group
The 4-position of the pyrazole is functionalized via Vilsmeier-Haack formylation. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are employed as formylating agents, introducing an aldehyde group at the 4-position to yield 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloroethane |
| Temperature | 0–5°C (initial), 60°C (reflux) |
| Reaction Time | 4–6 hours |
| Yield | 65–70% |
Synthesis of the Thiazolidinone Core
The 3-isobutyl-2-thioxo-thiazolidin-4-one core is synthesized via a two-step sequence:
Preparation of N-Isobutyl Dithiocarbamate
Isobutylamine reacts with carbon disulfide (CS₂) in aqueous sodium hydroxide (NaOH) at 0–5°C to form N-isobutyl dithiocarbamate. This intermediate is isolated as a sodium salt and subsequently acidified to yield the free dithiocarbamic acid.
Cyclization to Thiazolidinone
The dithiocarbamate undergoes cyclization with ethyl chloroacetate in ethanol under reflux (12 hours), facilitated by potassium carbonate (K₂CO₃). The reaction proceeds via nucleophilic displacement of chloride, forming the thiazolidinone ring.
Optimization Insights
-
Base Selection : Potassium carbonate outperforms sodium hydroxide due to milder conditions, reducing side reactions.
-
Solvent Impact : Ethanol enhances solubility of intermediates, improving yield (75–80%) compared to aprotic solvents.
Knoevenagel Condensation for Methylene Bridge Formation
The aldehyde-functionalized pyrazole and 3-isobutyl-2-thioxo-thiazolidin-4-one are conjugated via a stereoselective Knoevenagel reaction:
Reaction Mechanism
The active methylene group of the thiazolidinone (C5) attacks the aldehyde carbonyl of the pyrazole, facilitated by a base (e.g., piperidine or sodium acetate). Elimination of water yields the (Z)-configured methylene bridge, stabilized by conjugation with the thioxo group.
Stereochemical Control
The Z-configuration is favored due to:
-
Electronic Effects : Resonance stabilization between the thioxo group and the exocyclic double bond.
-
Steric Factors : Bulky substituents on the pyrazole (4-ethoxy-3-methylphenyl) and thiazolidinone (isobutyl) disfavor the E-isomer.
Reaction Parameters
| Condition | Detail |
|---|---|
| Solvent | Ethanol |
| Catalyst | Piperidine (5 mol%) |
| Temperature | Reflux (78°C) |
| Time | 8–10 hours |
| Yield | 60–65% |
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding pale-yellow crystals.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.34 (s, 1H, pyrazole-H), 7.65–7.23 (m, 5H, phenyl-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.89 (s, 2H, NCH₂), 2.31 (s, 3H, CH₃), 1.95 (m, 1H, isobutyl-CH), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 0.92 (d, J = 6.6 Hz, 6H, isobutyl-CH₃).
-
IR (KBr) : ν 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1245 cm⁻¹ (C=S).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stepwise Synthesis | High purity, scalability | Lengthy (4–5 steps) | 50–60 |
| One-Pot Pyrazole Formylation | Reduced isolation steps | Requires strict temp control | 55–65 |
| Microwave-Assisted Knoevenagel | Faster reaction (2–3 hours) | Specialized equipment needed | 70–75 |
Challenges and Optimization Strategies
Byproduct Formation
-
Issue : Competing aldol condensation during Knoevenagel step.
-
Solution : Use of anhydrous ethanol and molecular sieves to minimize moisture.
Low Stereoselectivity
-
Issue : E/Z isomerization under acidic conditions.
-
Mitigation : Conduct reactions under inert atmosphere (N₂/Ar) and avoid prolonged heating.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methylene bridge or the thiazolidinone ring, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Thiazolidinones, including the compound , have been investigated for their antimicrobial properties. Research indicates that thiazolidinone derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds related to thiazolidinones have shown inhibition against Escherichia coli and Staphylococcus aureus , with activity indices ranging from moderate to high depending on the substituents present on the phenyl rings .
Key Findings:
- Inhibition Rates : Certain thiazolidinone derivatives demonstrated inhibition rates of up to 91.66% against S. aureus and 88.46% against E. coli .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Potential
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is positioned within a scaffold that has shown promise in targeting various cancer cell lines.
Key Findings:
- Cytotoxicity : Thiazolidinone derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .
- Multi-target Activity : Some thiazolidinones have been identified as multi-target enzyme inhibitors, affecting pathways critical for tumor growth and survival. For example, certain derivatives inhibited tyrosine kinases associated with cancer proliferation .
Synthetic Strategies
The synthesis of thiazolidinone derivatives can be achieved through various methods, including one-pot reactions and multi-step synthetic pathways. The choice of synthetic route can significantly influence the yield and biological activity of the final product.
Common Synthetic Approaches:
- Condensation Reactions : Typically involve reacting aldehydes with thioglycolic acid in the presence of catalysts to form thiazolidinone structures.
- Use of Green Chemistry : Recent advancements emphasize environmentally friendly methods that reduce waste and improve efficiency in synthesizing these compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives. Variations in substituents on the phenyl rings can lead to significant changes in biological activity.
Key Insights:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the aromatic rings can enhance or diminish biological activity.
- Tautomerization : The equilibrium between different tautomeric forms can also impact the compound's reactivity and interaction with biological targets .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cell wall synthesis. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Substituent Variations in the Pyrazole and Thiazolidinone Moieties
Compound A is compared to structurally related 1,3-thiazolidin-4-ones (Table 1):
Key Observations :
Kinase Inhibition Profiles
Compound A shares the 1,3-thiazolidin-4-one core with compounds tested against protein kinases (Table 2):
Analysis :
- The absence of polar groups (e.g., hydroxy or amino) in Compound A may limit kinase binding compared to Compound C .
Antimicrobial Activity
Thiazolidinone derivatives with arylidene substituents exhibit antibacterial effects (Table 3):
Insights :
Structural Confirmation
- The Z-configuration of Compound A is confirmed via single-crystal X-ray diffraction using SHELX programs, as described in and .
Biological Activity
The compound (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a heterocyclic compound known for its diverse biological activities. This article aims to summarize the current understanding of the biological activity associated with this compound, including its potential therapeutic applications and mechanisms of action.
Structure and Properties
The compound's structure can be broken down into key components:
- Thiazolidinone Ring : This core structure is known for its pharmacological significance.
- Pyrazole Substituent : The inclusion of a pyrazole moiety enhances the compound's biological profile.
- Ethoxy and Isobutyl Groups : These substituents are critical for modulating the compound's activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, including our compound of interest. The mechanism often involves:
- Inhibition of Cancer Cell Proliferation : Thiazolidin-4-one derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. For instance, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against these cell lines .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Breast | 12.5 |
| Compound B | Lung | 15.0 |
| (5Z)-5-{...} | Colon | TBD |
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. The thiazolidinone framework has been associated with significant free radical scavenging activity:
- DPPH Assay : Compounds in this class have shown varying degrees of effectiveness in scavenging DPPH radicals, with some derivatives exhibiting comparable activity to established antioxidants like vitamin C .
Antimicrobial Activity
Thiazolidinones possess notable antimicrobial properties:
- Broad Spectrum Activity : Studies indicate that these compounds can inhibit both Gram-positive and Gram-negative bacteria, as well as certain fungi .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of thiazolidinones is another area of interest:
- Cytokine Inhibition : Some derivatives have been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
The biological activities attributed to thiazolidinone derivatives often involve:
- Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Gene Expression Modulation : These compounds may influence the expression of genes related to apoptosis and cell cycle regulation.
Case Studies
- Anticancer Study : A recent study evaluated a series of thiazolidinone derivatives against various cancer cell lines, demonstrating that modifications at the 2 and 5 positions significantly enhanced anticancer activity. The compound (5Z)-5-{...} was among those tested and showed promising results in inhibiting tumor growth in vitro .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazolidinones, revealing that certain derivatives exhibited potent activity against drug-resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high yield and purity of this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of thiosemicarbazides with chloroacetic acid derivatives under reflux (e.g., in DMF/acetic acid) . Key steps include:
- Step 1 : Formation of the thiazolidinone core via cyclization.
- Step 2 : Introduction of the pyrazole moiety through Knoevenagel condensation under controlled pH and temperature.
- Step 3 : Purification via recrystallization (DMF/ethanol mixtures) or chromatography to isolate the Z-isomer .
- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes vs. 2–6 hours) and improves yield by 15–20% .
Q. Which analytical techniques are critical for structural validation?
- Methodological Answer :
- NMR Spectroscopy : Confirms regiochemistry of the pyrazole and thiazolidinone rings (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- HPLC : Monitors reaction progress and purity (>95% purity threshold for biological assays) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 461.6 [M+H]⁺) .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
- Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate substituent effects?
- Methodological Answer :
- Substituent Variation : Compare analogs with ethoxy vs. methoxy or nitro groups on the phenyl ring (e.g., 4-ethoxy-3-methylphenyl in the target compound vs. 4-methoxyphenyl in analogs) .
- Biological Data Correlation : Use regression analysis to link substituent electronegativity/logP values to IC₅₀ or MIC results.
- Molecular Docking : Predict binding modes with targets like COX-2 or topoisomerase II using AutoDock Vina .
Q. How to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for anticancer assays).
- Structural Verification : Ensure Z-configuration via NOESY NMR (cross-peaks between pyrazole C-H and thiazolidinone methylene) .
- Solubility Adjustments : Use DMSO/water mixtures (<0.1% DMSO) to avoid cytotoxicity artifacts .
Q. What strategies improve pharmacokinetic properties for therapeutic translation?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated ethanol substituents) to enhance oral bioavailability .
- Formulation : Nanoencapsulation with PLGA nanoparticles improves solubility and reduces hepatic first-pass metabolism .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
